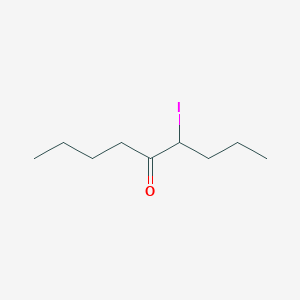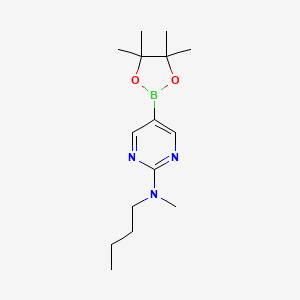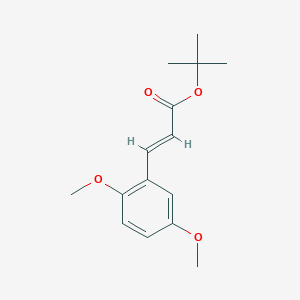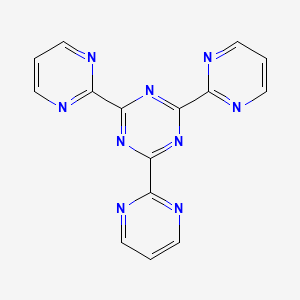![molecular formula C25H28N2O5 B12514038 1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)
1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-Pro-OH: is a compound used in the field of organic chemistry, particularly in peptide synthesis. The term “Fmoc” stands for fluorenylmethyloxycarbonyl, which is a protecting group used to shield the amine group of amino acids during peptide synthesis. “Val” refers to valine, and “Pro” refers to proline, both of which are amino acids. The “OH” at the end indicates the presence of a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Coupling with Proline: The Fmoc-protected valine is then coupled with proline using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form Fmoc-Val-Pro-OH.
Industrial Production Methods: Industrial production of Fmoc-Val-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: Fmoc-Val-Pro-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: Removal of the Fmoc group results in the free amine form of the peptide.
Coupling: Formation of longer peptide chains.
Scientific Research Applications
Chemistry: : Fmoc-Val-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes .
Biology: : Peptides synthesized using Fmoc-Val-Pro-OH can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes .
Medicine: : Peptides synthesized using Fmoc-Val-Pro-OH can be used in the development of peptide-based drugs and vaccines .
Industry: : Fmoc-Val-Pro-OH is used in the production of custom peptides for various industrial applications, including biotechnology and pharmaceuticals .
Mechanism of Action
The primary mechanism of action for Fmoc-Val-Pro-OH involves its use as a building block in peptide synthesis. The Fmoc group protects the amine group of valine during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed using a base such as piperidine, allowing the free amine group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-OH: Similar to Fmoc-Val-Pro-OH but lacks the proline residue.
Fmoc-Pro-OH: Similar to Fmoc-Val-Pro-OH but lacks the valine residue.
Fmoc-Gly-OH: Contains glycine instead of valine or proline.
Uniqueness: : Fmoc-Val-Pro-OH is unique due to the presence of both valine and proline residues, which can impart specific structural and functional properties to the synthesized peptides .
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30) |
InChI Key |
PNFSGKNIZOXLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)






![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)
